

# managing breakthrough attacks with icatibant

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Icatibant

CAS No.: 130308-48-4

Cat. No.: S1768161

Get Quote

## Clinical Evidence & Quantitative Data

The following data is primarily sourced from the **Icatibant Outcome Survey (IOS)**, an ongoing international observational study that captures real-world treatment data [1] [2].

**Table 1: Characteristics of HAE Attacks and Icatibant Treatment Outcomes [1]**

| Aspect                                        | Attacks with LTP                             | Attacks without LTP                          |
|-----------------------------------------------|----------------------------------------------|----------------------------------------------|
| Proportion of Attacks                         | 30.1% (973 of 3228 attacks)                  | 69.9% (2255 of 3228 attacks)                 |
| Attack Severity (Severe/Very Severe)          | 61.4% (499 of 813 attacks with data)         | 53.3% (1080 of 2029 attacks with data)       |
| Common Attack Sites                           | Abdomen (47.6%), Skin (35.1%), Larynx (3.0%) | Abdomen (52.1%), Skin (30.1%), Larynx (5.0%) |
| Attacks Resolved with One Icatibant Injection | 82.5% (803 of 973 attacks)                   | 82.8% (1868 of 2255 attacks)                 |
| Self-Administration Rate                      | 76.4% of attacks                             | 77.4% of attacks                             |

**Table 2: Effectiveness of Icatibant Across Different LTP Types [1] [2]**

| Long-Term Prophylaxis (LTP) Type | Icatibant-Treated Breakthrough Attack Rate (per year) |
|----------------------------------|-------------------------------------------------------|
| Androgens (e.g., danazol)        | 1.5                                                   |
| Tranexamic Acid                  | 1.6                                                   |
| C1-INH concentrate               | 2.3                                                   |
| No LTP (for comparison)          | 2.0                                                   |

## Mechanism of Action: Icatibant in HAE Attack Pathway

The diagram below illustrates how **icaticbant** works at the molecular level to resolve HAE attacks. This mechanism is consistent for both breakthrough attacks and attacks in patients not on prophylaxis.



[Click to download full resolution via product page](#)

## Frequently Asked Questions for Researchers

**What defines a "breakthrough" HAE attack in a clinical context?** In the IOS study, a breakthrough attack was defined as an HAE attack that occurred on a day when the patient was recorded as using long-term prophylaxis (LTP). This includes attacks that occurred on the same day that an LTP regimen was started or ended [1].

**How is the effectiveness of a treatment for acute attacks measured in real-world studies like IOS?** The IOS study measured several key outcomes to assess **icatibant**'s effectiveness [1]:

- **Time to treatment:** The time from attack onset to the first **icatibant** injection.
- **Time to resolution:** The time from the first **icatibant** injection to the complete resolution of all symptoms.
- **Duration of attack:** The total time from attack onset to complete resolution.
- **Treatment success rate:** The proportion of attacks resolved with a single injection of **icatibant**, without the need for rescue medication.

**Are breakthrough attacks as severe as those in untreated patients?** Yes, data from IOS indicates that breakthrough attacks can be severe. The proportion of attacks rated as "severe" or "very severe" was actually higher in patients on LTP (61.4%) compared to those not on LTP (53.3%) [1]. This underscores the need for effective on-demand therapy.

**What are the key takeaways for clinical trial design from the IOS findings?**

- **LTP does not eliminate the need for on-demand treatment:** A significant portion (30%) of all attacks treated with **icatibant** were breakthrough events [1]. Trial protocols must account for this.
- **Self-administration is feasible and common:** Over three-quarters of **icatibant** injections were self-administered, which should be considered when designing patient-centric studies and evaluating quality of life outcomes [1] [2].
- **Real-world effectiveness aligns with clinical trials:** The high success rate of a single **icatibant** injection (over 82%) in a real-world setting validates its efficacy for treating breakthrough attacks outside the controlled clinical trial environment [1] [2].

***Need Custom Synthesis?***

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. findings from the Icatibant Outcome Survey [pmc.ncbi.nlm.nih.gov]
2. Breakthrough attacks in patients with hereditary angioedema ... [aacijournal.biomedcentral.com]

To cite this document: Smolecule. [managing breakthrough attacks with icatibant]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1768161#managing-breakthrough-attacks-with-icatibant>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)